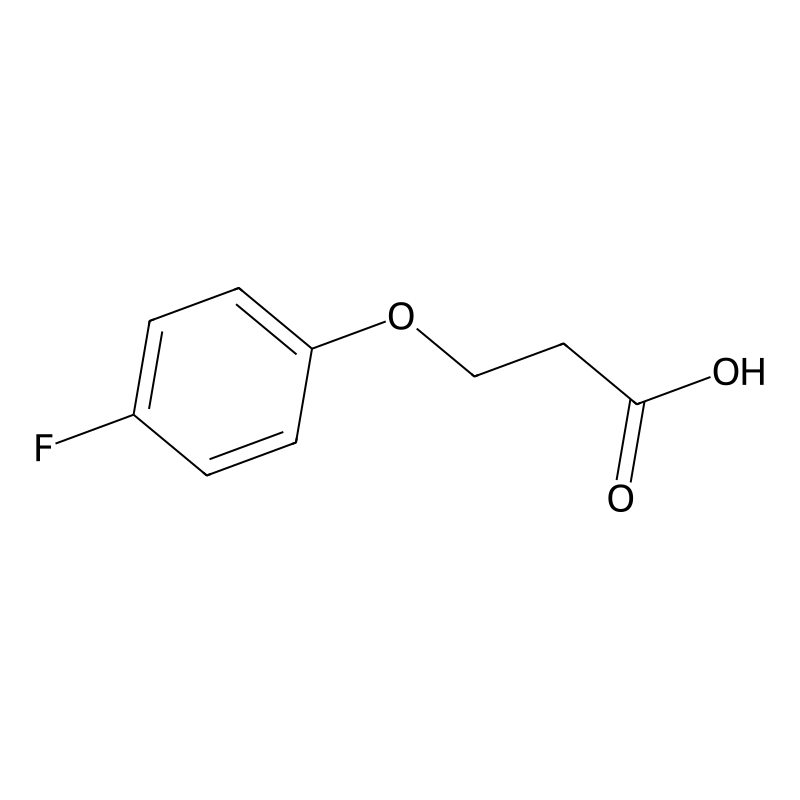3-(4-Fluorophenoxy)propionic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(4-Fluorophenoxy)propionic acid is an organic compound characterized by the presence of a propionic acid moiety linked to a 4-fluorophenoxy group. Its molecular formula is C9H9FO3, and it has a molecular weight of approximately 182.17 g/mol. The compound is typically found as a white to pale brown crystalline solid, with a melting point ranging from 86.5 to 95.5 °C . It is soluble in organic solvents like methanol but exhibits limited solubility in water.
Synthesis and Characterization:
3-(4-Fluorophenoxy)propionic acid is an organic compound synthesized through various methods, including the reaction of 4-fluorophenol with acrylic acid or its derivatives. Researchers have characterized this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Biological Activity:
Studies have investigated the potential biological activities of 3-(4-fluorophenoxy)propionic acid. Some research suggests that it might exhibit:
- Antioxidant properties: The presence of the phenolic group (C6H5OH) in the molecule suggests potential antioxidant activity. However, further research is needed to confirm this and understand the underlying mechanisms. []
- Enzyme inhibition: Studies have explored the potential of 3-(4-fluorophenoxy)propionic acid to inhibit specific enzymes, such as those involved in certain metabolic pathways. However, more research is required to understand its effectiveness and specificity. []
Material Science Applications:
Research suggests that 3-(4-fluorophenoxy)propionic acid might have potential applications in material science due to its:
- Liquid crystalline properties: The molecule exhibits liquid crystalline behavior under certain conditions, making it a potential candidate for the development of liquid crystal displays or other related technologies. []
- Polymeric materials: The compound might find use as a building block for the synthesis of functional polymers with specific properties. However, further research is needed to explore this potential. []
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
- Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
The biological activity of 3-(4-Fluorophenoxy)propionic acid has been studied in various contexts, particularly in pharmacology. Compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The presence of the fluorine atom may enhance lipophilicity, potentially increasing bioavailability and interaction with biological targets.
Several synthesis methods for 3-(4-Fluorophenoxy)propionic acid have been reported:
- Direct Reaction: One common method involves the reaction of 4-fluorophenol with propionic anhydride or propionic acid under acidic conditions to yield the desired product .
- Via Methyl Ester: Another approach is to synthesize methyl 2-(4-fluorophenoxy)propanoate followed by hydrolysis to obtain the acid form .
- Chlorination Method: Starting from 3-chloro-2-methyl-2-hydroxypropionic acid, it can be reacted with sodium 4-fluorophenyl sulfinate to yield the compound efficiently .
3-(4-Fluorophenoxy)propionic acid has several applications, particularly in medicinal chemistry:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.
- Research Reagent: The compound is used in biochemical research for studying enzyme interactions and mechanisms due to its unique structural properties.
Interaction studies involving 3-(4-Fluorophenoxy)propionic acid often focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, compounds similar in structure are evaluated for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes.
Several compounds share structural similarities with 3-(4-Fluorophenoxy)propionic acid. Here are some notable examples:
Uniqueness: The unique aspect of 3-(4-Fluorophenoxy)propionic acid lies in its combination of a propionic acid functionality with a fluorinated aromatic ether group, providing distinct physicochemical properties that can enhance its biological activity compared to other similar compounds.








